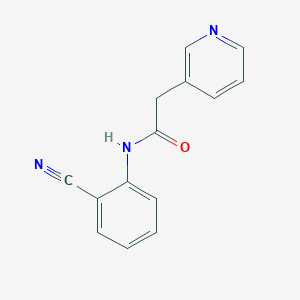
N-cyclopentylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentylquinoline-3-carboxamide (CPQA) is a synthetic compound that belongs to the quinoline class of chemicals. It has a unique structure that makes it a promising candidate for various scientific research applications.
Wirkmechanismus
N-cyclopentylquinoline-3-carboxamide exerts its effects by binding to the sigma-1 receptor and modulating its activity. This results in the activation of various signaling pathways that ultimately lead to the regulation of physiological processes such as pain perception, memory, and learning.
Biochemical and Physiological Effects
N-cyclopentylquinoline-3-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-cyclopentylquinoline-3-carboxamide can reduce pain perception in animal models of chronic pain. It has also been shown to improve memory and learning in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-cyclopentylquinoline-3-carboxamide is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of N-cyclopentylquinoline-3-carboxamide is its relatively low solubility in water, which can make it challenging to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentylquinoline-3-carboxamide. One area of research could be to investigate the potential use of N-cyclopentylquinoline-3-carboxamide as a treatment for chronic pain and other neurological disorders. Another area of research could be to study the effects of N-cyclopentylquinoline-3-carboxamide on other physiological processes, such as inflammation and immune function. Additionally, further studies could be conducted to optimize the synthesis method of N-cyclopentylquinoline-3-carboxamide and to develop more efficient methods for delivering N-cyclopentylquinoline-3-carboxamide to target tissues.
Synthesemethoden
N-cyclopentylquinoline-3-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminobenzonitrile with cyclopentanone in the presence of a catalyst. The resulting product is then treated with acetic anhydride and ammonium acetate to obtain N-cyclopentylquinoline-3-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopentylquinoline-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of N-cyclopentylquinoline-3-carboxamide is in the field of neuroscience. N-cyclopentylquinoline-3-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in the regulation of various physiological processes, including pain perception, memory, and learning.
Eigenschaften
IUPAC Name |
N-cyclopentylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-13-6-2-3-7-13)12-9-11-5-1-4-8-14(11)16-10-12/h1,4-5,8-10,13H,2-3,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEMKYFQXDANPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6638835.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)


![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)






